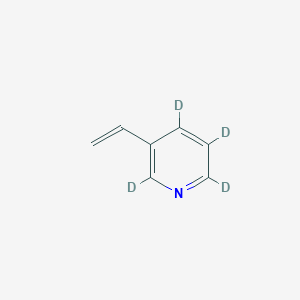
3-Vinylpyridine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Vinylpyridine-d4 is a deuterated derivative of 3-vinylpyridine, a compound that contains a vinyl group attached to the third position of a pyridine ring. The deuterium atoms replace the hydrogen atoms in the vinyl group, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-vinylpyridine-d4 typically involves the deuteration of 3-vinylpyridine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms into the vinyl group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The purity and yield of the product are critical factors in industrial settings, and advanced purification techniques are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
3-Vinylpyridine-d4 undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethylpyridine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethylpyridine derivatives.
Substitution: Halogenated pyridines and substituted pyridine derivatives.
科学的研究の応用
3-Vinylpyridine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions using NMR spectroscopy.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: Applied in the production of specialty chemicals and materials with specific isotopic labeling.
作用機序
The mechanism of action of 3-vinylpyridine-d4 depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. The vinyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
3-Vinylpyridine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling benefits.
4-Vinylpyridine: Another isomer with the vinyl group attached to the fourth position of the pyridine ring, used in polymer synthesis and other applications.
2-Vinylpyridine: The vinyl group is attached to the second position, offering different reactivity and properties.
Uniqueness
3-Vinylpyridine-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of NMR studies, providing detailed insights into molecular structures and interactions.
特性
IUPAC Name |
2,3,4,6-tetradeuterio-5-ethenylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYLEIWHTWHCU-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C=C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)
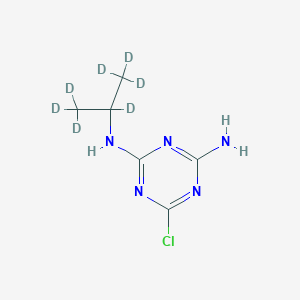
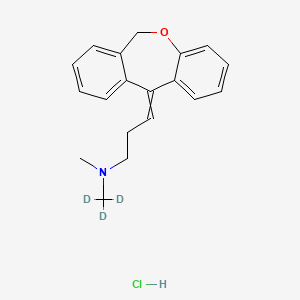
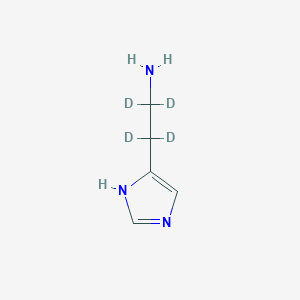


![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

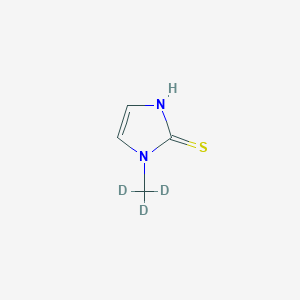
![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)
![Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1140481.png)
